Ethyl 4-(4-chlorophenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-(4-chlorophenyl)-6-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2S/c1-2-24-18(23)15-16(12-6-4-3-5-7-12)21-19(25)22-17(15)13-8-10-14(20)11-9-13/h3-11,17H,2H2,1H3,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXFGEZHTFHLIFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=S)NC1C2=CC=C(C=C2)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901331526 | |
| Record name | ethyl 4-(4-chlorophenyl)-6-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901331526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26662339 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
372975-55-8 | |
| Record name | ethyl 4-(4-chlorophenyl)-6-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901331526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(4-chlorophenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of ethyl cyanoacetate with 4-chlorobenzaldehyde and phenylhydrazine in the presence of a base such as piperidine. The reaction mixture is then heated to facilitate the formation of the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and purity while minimizing by-products and waste. Continuous flow chemistry techniques could also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(4-chlorophenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Scientific Research Applications
Organic Synthesis
The compound serves as a valuable intermediate in the synthesis of more complex molecules. Its unique structural features allow for various chemical reactions, including:
- Condensation Reactions : It can participate in reactions with other carbonyl compounds to form larger molecular frameworks.
- Substitution Reactions : The presence of the thioxo group enables nucleophilic substitution reactions, broadening its utility in synthetic chemistry.
Pharmaceutical Development
Ethyl 4-(4-chlorophenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has shown promise in medicinal chemistry:
- Antimicrobial Activity : Studies indicate that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains.
- Anticancer Potential : Preliminary research suggests that it may inhibit cancer cell proliferation, making it a candidate for further investigation in cancer therapeutics.
Biological Studies
Research into the biological activities of this compound has revealed potential applications in:
- Antiviral Research : Its derivatives are being explored for their efficacy against viral infections.
- Enzyme Inhibition Studies : The compound's ability to interact with specific enzymes could lead to the development of new inhibitors for therapeutic use.
Industrial Applications
In industrial chemistry, this compound is utilized for:
- Dyes and Pigments Production : Its unique structure allows it to be used as a precursor in synthesizing various dyes and pigments.
- Chemical Manufacturing : It serves as a key reactant in producing other chemical products due to its reactivity and functional groups.
Case Study 1: Antimicrobial Properties
A study published in the Journal of Medicinal Chemistry investigated the antimicrobial activity of several derivatives of this compound. The results indicated that certain modifications to the structure enhanced its efficacy against Gram-positive and Gram-negative bacteria.
Case Study 2: Anticancer Activity
Research conducted by Nayak et al. demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines. The study highlighted its mechanism of action involving apoptosis induction and cell cycle arrest, suggesting its potential as an anticancer agent .
Case Study 3: Synthesis of Novel Derivatives
A recent study outlined the synthesis of novel derivatives based on this compound. These derivatives were evaluated for their biological activities, revealing enhanced properties compared to the parent compound .
Mechanism of Action
The mechanism by which Ethyl 4-(4-chlorophenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. Further research is needed to elucidate the precise mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations at Position 4
- 4-Fluorophenyl vs. For example, ethyl 4-(4-fluorophenyl)-6-methyl-2-thioxo-THPM-5-carboxylate (melting point: 233–235°C) exhibits higher thermal stability than its chloro counterpart (decomposition at 216–220°C) .
- 4-Hydroxyphenyl and Methoxyphenyl : Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-THPM-5-carboxylate () introduces a heteroaromatic group, enhancing solubility in polar solvents due to the methoxy group’s electron-donating nature.
Substituent Variations at Position 6
- Phenyl vs. Methyl : The phenyl group at position 6 in the target compound increases steric bulk and lipophilicity compared to methyl-substituted analogs like ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-THPM-5-carboxylate (CAS 5948-71-0). This may influence binding affinity in biological targets .
Thioxo vs. Oxo at Position 2
- Thioxo (C=S) vs. Oxo (C=O) : Thioxo derivatives generally exhibit stronger hydrogen-bonding capacity and higher melting points. For instance, ethyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-THPM-5-carboxylate decomposes at 216–220°C, while its oxo analog (2a, ) melts at 182–184°C . Thioxo groups also enhance biological activity, as seen in kinesin Eg5 inhibitors ().
Ester Group Variations
- Ethyl vs. Methyl Esters : Methyl esters (e.g., methyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-THPM-5-carboxylate, ) reduce molecular weight (294.73 vs. 308.74 for ethyl) and may alter pharmacokinetics due to differences in lipophilicity .
Aryl vs. Heteroaryl Substituents
- Furan vs.
Structural and Crystallographic Comparisons
- Dihedral Angles : In ethyl 6-(chloromethyl)-4-(4-chlorophenyl)-2-oxo-THPM-5-carboxylate (), the dihedral angle between the pyrimidine and chlorophenyl rings is 87.08°, similar to the target compound’s likely conformation. This angle influences molecular packing and crystal stability .
- Safety Profiles : The oxo analog (CAS 5948-71-0) has hazard statements H302 (acute toxicity) and H319 (eye irritation), while thioxo derivatives may pose additional risks due to sulfur reactivity .
Tabulated Data for Key Compounds
Biological Activity
Ethyl 4-(4-chlorophenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a thioxo group and a pyrimidine ring, which contributes to its biological potency. The molecular formula is with a molecular weight of approximately 372.9 g/mol. The presence of the chlorophenyl group is particularly notable as it enhances the compound's reactivity and biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in various metabolic pathways. For instance, it may interact with acetylcholinesterase (AChE), which is relevant in Alzheimer's disease treatment.
- Antimicrobial Activity : Studies have indicated that derivatives of tetrahydropyrimidines exhibit significant antimicrobial properties against various bacteria and fungi. This compound may share similar effects, potentially inhibiting pathogens like E. coli and S. aureus .
- Antioxidant Properties : The compound has demonstrated antioxidant activity, which is critical in combating oxidative stress-related diseases. Research indicates that it may outperform standard antioxidants in certain assays .
Anticancer Activity
Recent investigations have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and Caco-2 (colorectal cancer) cells. The IC50 values suggest significant potency:
| Cell Line | IC50 Value (µM) |
|---|---|
| A549 | 40.54 |
| Caco-2 | 29.77 |
These results indicate that the presence of the chlorophenyl group enhances its anticancer activity compared to other derivatives .
Antimicrobial Efficacy
The compound's antimicrobial efficacy has been tested against several strains:
| Microorganism | Activity |
|---|---|
| E. coli | Inhibitory |
| S. aureus | Bacteriostatic |
| A. flavus | Significant |
| A. niger | Significant |
These findings suggest that this compound could be developed as a novel antimicrobial agent .
Neuroprotective Effects
In the context of neurodegenerative diseases such as Alzheimer's, this compound has shown promise as a potential therapeutic agent by inhibiting AChE activity:
| Compound | AChE Inhibition (%) |
|---|---|
| Ethyl Compound | 16.00 ± 0.04 |
| Donepezil (Standard) | Reference |
This indicates that it may provide neuroprotective benefits through modulation of neurotransmitter levels .
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Anticancer Study : A study reported that derivatives with similar structures exhibited enhanced anticancer properties due to specific substitutions on the pyrimidine ring .
- Antimicrobial Research : Research conducted on related compounds demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess similar properties .
- Neuroprotective Evaluation : Experimental models evaluating AChE inhibition revealed promising results for compounds within this class, supporting further investigation into their use as cognitive enhancers or neuroprotective agents .
Q & A
Q. Basic Research Focus
- FT-IR : Confirms thioxo (C=S) stretch at 1200–1250 cm⁻¹ and ester (C=O) at 1700 cm⁻¹ .
- ¹H/¹³C NMR : Key signals include δ 1.2–1.4 ppm (ethyl CH₃) and δ 160–165 ppm (C=O) .
- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases assess purity (>95%) .
Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded spectra .
How can researchers resolve contradictions in reported biological activity data for this compound?
Advanced Research Focus
Discrepancies in bioactivity (e.g., kinase inhibition vs. antimicrobial effects) may arise from:
- Enantiomer variability : The compound exists as R/S enantiomers with distinct binding affinities .
- Assay conditions : Varying pH or solvent (DMSO vs. aqueous buffers) alters solubility and activity .
Resolution Strategies : - Chiral HPLC separates enantiomers for individual testing .
- Dose-response curves (IC₅₀/EC₅₀) under standardized conditions improve reproducibility .
What computational approaches predict the compound’s nonlinear optical (NLO) properties?
Q. Advanced Research Focus
- DFT/B3LYP/6-311++G(d,p) : Calculates hyperpolarizability (β) to predict NLO behavior .
- HOMO-LUMO analysis : Bandgap <3 eV suggests charge-transfer potential .
- Molecular Electrostatic Potential (MEP) : Identifies nucleophilic (chlorophenyl) and electrophilic (thioxo) sites .
Q. Methodological Focus
- Disorder modeling : Ethyl groups often exhibit positional disorder; use PART and EADP commands in SHELXL .
- Hydrogen bonding : SHELXPRO visualizes N–H···O/S interactions but requires manual validation .
- Twinned data : For low-symmetry crystals, CELL_NOW preprocesses data before SHELXD .
How do substituents (e.g., Cl, S) influence its reactivity in nucleophilic substitution reactions?
Q. Advanced Research Focus
- Thioxo group (C=S) : Enhances susceptibility to oxidation (→ C=O) under acidic conditions .
- Chlorophenyl group : Directs electrophilic substitution (e.g., nitration) to the para position .
Experimental Validation : - TLC monitoring tracks reaction progress .
- Mass spectrometry confirms substitution products (e.g., m/z 329 for [M+H]⁺) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
